1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid
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Overview
Description
1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a chlorophenyl and hexyl substituent, along with nitric acid Imidazoles are a class of heterocyclic compounds that are widely used in various fields due to their versatile chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenyl)hexyl]imidazole typically involves the cyclization of amido-nitriles in the presence of a catalyst. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of N-heterocyclic carbenes as both ligands and organocatalysts, which have become commonplace in modern organic synthesis . The reaction is typically conducted in the presence of an oxidant, such as tert-butylhydroperoxide, to facilitate the formation of the desired imidazole structure.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chlorophenyl)hexyl]imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazoles.
Scientific Research Applications
1-[2-(2-Chlorophenyl)hexyl]imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of functional materials, such as dyes for solar cells and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chlorophenyl)hexyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The chlorophenyl group may enhance the compound’s ability to interact with biological membranes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2,4-Dichlorophenyl)hexyl]imidazole: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
1-[2-(2-Bromophenyl)hexyl]imidazole: Bromine substitution can lead to different chemical and biological properties.
1-[2-(2-Methylphenyl)hexyl]imidazole: The presence of a methyl group instead of chlorine can significantly change the compound’s characteristics.
Properties
CAS No. |
58853-27-3 |
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Molecular Formula |
C15H20ClN3O3 |
Molecular Weight |
325.79 g/mol |
IUPAC Name |
1-[2-(2-chlorophenyl)hexyl]imidazole;nitric acid |
InChI |
InChI=1S/C15H19ClN2.HNO3/c1-2-3-6-13(11-18-10-9-17-12-18)14-7-4-5-8-15(14)16;2-1(3)4/h4-5,7-10,12-13H,2-3,6,11H2,1H3;(H,2,3,4) |
InChI Key |
RWSTVAKKKRTYRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=CC=CC=C2Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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